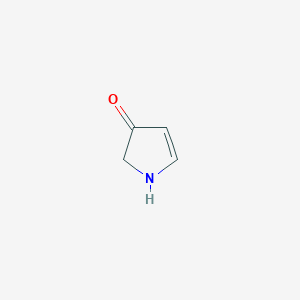

1H-Pyrrol-3(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

5860-48-0 |

|---|---|

Molecular Formula |

C4H5NO |

Molecular Weight |

83.09 g/mol |

IUPAC Name |

1,2-dihydropyrrol-3-one |

InChI |

InChI=1S/C4H5NO/c6-4-1-2-5-3-4/h1-2,5H,3H2 |

InChI Key |

HMXQIFUGFZEJEO-UHFFFAOYSA-N |

SMILES |

C1C(=O)C=CN1 |

Canonical SMILES |

C1C(=O)C=CN1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1h Pyrrol 3 2h One and Its Derivatives

Classical and Established Synthetic Routes

Early synthetic efforts primarily relied on cyclization reactions of pre-formed acyclic precursors or rearrangements of existing ring systems. These methods, while foundational, often involved harsher conditions, lower yields, and required more purification steps.

Cyclization reactions are a cornerstone of heterocyclic synthesis, involving the formation of a ring structure from an open-chain molecule. For the pyrrolinone core, these methods typically involve intramolecular nucleophilic attack or condensation.

One common strategy involves the intramolecular cyclization of γ-amino esters or amides . In this approach, a precursor molecule containing both an amine (or protected amine) and an ester or amide functionality at the appropriate positions undergoes cyclization, usually under thermal or acid/base catalyzed conditions. The amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the ester or amide, followed by elimination of an alcohol or amine to form the stable five-membered lactam ring. This method offers versatility in introducing substituents onto the pyrrolinone ring by modifying the starting materials.

Another established route involves the cyclization of unsaturated precursors . This can include reactions where an amine nucleophile undergoes a Michael addition to an α,β-unsaturated carbonyl compound, followed by intramolecular cyclization onto an ester or activated carbonyl group. These reactions often require a base catalyst to promote the initial Michael addition and subsequent ring closure.

Furthermore, cyclization strategies can also be employed starting from derivatives of succinic acid or related dicarboxylic acids, which can be functionalized to incorporate a nitrogen atom and then induced to cyclize.

Rearrangement reactions offer an alternative pathway to construct the pyrrolinone scaffold by transforming existing molecular frameworks through bond migrations or ring transformations.

The Beckmann rearrangement of suitably functionalized cyclic oximes can lead to the formation of lactams, which may include pyrrolinone structures or their precursors. For example, the rearrangement of certain cyclic ketoximes under acidic conditions (e.g., using polyphosphoric acid or sulfuric acid) can yield lactams, potentially involving ring contraction or expansion depending on the substrate.

Transformations involving oxygen-containing heterocycles, such as furan (B31954) derivatives , have also been explored. Certain furan compounds, particularly those with activating groups, can undergo ring-opening and subsequent re-cyclization reactions in the presence of amines and other reagents to yield pyrrolinone structures. These reactions often involve complex mechanistic pathways, including oxidative cleavage and nucleophilic attack.

Table 1: Classical and Established Synthetic Routes to Pyrrolinones

| Method Category | Specific Reaction Type | Key Reactants/Precursors | Catalyst/Conditions | Reported Yield Range | Notes/Advantages |

| Cyclization | Intramolecular Cyclization of γ-amino esters | γ-amino esters, e.g., 4-aminobutanoate derivatives | Heat (150-200 °C), Acid (e.g., TsOH) or Base catalysis | 60-85% | Direct lactam formation, versatile for substitution. |

| Cyclization | Cyclization of unsaturated precursors | α,β-unsaturated esters/amides with amine nucleophiles | Base (e.g., Et₃N) or Acid catalysis, Heat | 55-70% | Michael addition followed by cyclization. |

| Rearrangement | Beckmann Rearrangement of cyclic oximes | Cyclic ketoximes (leading to lactams) | PPA, H₂SO₄, PCl₅ | 40-60% | Ring expansion/contraction strategies. |

| Rearrangement | Furan to Pyrrolinone Transformation | Furan derivatives, e.g., 2-acylfurans | Amines, Oxidizing agents, Heat | Variable | Ring opening and re-cyclization. |

Modern and Efficient Synthetic Strategies

The drive for greater efficiency, atom economy, and reduced environmental impact has led to the development of modern synthetic strategies, particularly multicomponent reactions (MCRs). These methods allow for the rapid assembly of complex molecular architectures from simple starting materials in a single synthetic operation.

Multicomponent reactions are highly valued for their ability to form multiple bonds and chiral centers in a single pot, leading to significant savings in time, reagents, and waste generation. They are particularly well-suited for generating diverse libraries of pyrrolinone derivatives.

Many MCRs for pyrrolinone synthesis involve the condensation of three or more simple building blocks, such as aldehydes, amines, and activated methylene (B1212753) compounds or alkynes. For instance, reactions combining an amine, an aldehyde, and an α,β-unsaturated carbonyl compound or a similar Michael acceptor can efficiently construct the pyrrolinone core through a sequence of additions and cyclizations. These reactions often benefit from the use of Lewis acids, Brønsted acids, or bases as catalysts to promote the cascade of transformations.

A significant subset of MCRs for pyrrolinone synthesis involves base catalysis, often facilitating the formation of reactive intermediates like enamines or enolates, which then participate in cycloaddition or annulation steps.

Base-mediated MCRs frequently employ amines as one of the components, which can react with aldehydes to form imines or enamines in situ. These nucleophilic intermediates can then undergo conjugate addition to activated alkenes or alkynes, followed by intramolecular cyclization and subsequent tautomerization or oxidation to yield the pyrrolinone ring. The choice of base (e.g., organic amines like piperidine (B6355638) or DBU, or inorganic bases) is critical for controlling the reaction pathway and efficiency. Cycloaddition reactions, such as formal [3+2] cycloadditions, can also be key steps in these base-catalyzed MCRs.

In line with green chemistry principles, significant efforts have been directed towards developing solvent-free or environmentally benign MCRs for pyrrolinone synthesis. These approaches aim to minimize or eliminate the use of volatile organic solvents, thereby reducing environmental impact and improving safety.

Microwave-assisted synthesis has emerged as a powerful tool in this regard, dramatically reducing reaction times and often leading to higher yields compared to conventional heating methods. Many MCRs for pyrrolinones can be performed neat (without solvent) or with minimal solvent under microwave irradiation, facilitating rapid bond formation and cyclization.

Mechanochemical synthesis , involving the grinding of solid reactants, often with a solid catalyst, is another highly effective solvent-free approach. This technique promotes intimate contact between reactants, facilitating reactions that might otherwise require solvents for dissolution.

The use of benign solvents such as water or ionic liquids also contributes to the green credentials of these MCRs, offering alternatives to hazardous organic solvents.

Catalytic Methodologies

Catalytic methods have revolutionized the synthesis of complex organic molecules, offering milder reaction conditions, reduced waste, and improved efficiency. For pyrrolinone synthesis, a variety of catalytic systems have been explored.

Transition-Metal Catalyzed Syntheses (e.g., Rhodium, Gold, Palladium)

Transition metals play a pivotal role in facilitating C-C and C-heteroatom bond formations, enabling sophisticated cyclization and functionalization strategies.

Rhodium Catalysis: Rhodium complexes have been employed in various cyclization reactions leading to pyrrolinone derivatives. For instance, rhodium-catalyzed O-insertion/rearrangement reactions between N-functionalized 2-pyrrolidinones and α-silyl α-diazoacetates yield pyrrolidinone-substituted (trialkylsilyloxy)acrylic esters rsc.org. Rhodium carbenoid intermediates generated from diazo compounds have also been utilized in annulation reactions to construct 3-alkoxy-4-pyrrolin-2-one derivatives rsc.org. Furthermore, zwitterionic rhodium complexes have facilitated tandem cyclohydrocarbonylation/CO insertion of α-imino alkynes to produce 4-carbaldehydepyrrolin-2-ones researchgate.net. Rhodium-catalyzed cyclization of unsaturated amines has also been reported for the synthesis of pyrrolidinones acs.org.

Gold Catalysis: Gold catalysis has emerged as a powerful tool for the synthesis of pyrrolinone scaffolds. Gold(I) and Gold(III) catalysts are effective in the cyclization of α-amino-ynone derivatives, leading to substituted pyrrolin-4-ones with potential for moderate to total stereocontrol nih.govacs.org. Gold(I) catalysts also enable the cyclization/nucleophilic substitution of 1-(N-sulfonylazetidin-2-yl)ynones to form N-sulfonylpyrrolin-4-ones researchgate.net. Moreover, gold-mediated hydroamination of β-aminoynones has been utilized in the synthesis of pyrrolidinone heterocycles beilstein-journals.org. Supported gold catalysts have also been developed for the hydrogen-independent reductive transformation of carbohydrate biomass into pyrrolidone derivatives nih.gov.

Palladium Catalysis: Palladium-catalyzed reactions are widely applied in the construction of pyrrolidine (B122466) and pyrrolidinone frameworks. Palladium(II) catalysts mediate enantioselective and diastereoselective intramolecular nucleopalladation, followed by trapping with nucleophiles, to yield functionalized pyrrolidine derivatives acs.orgnih.govnih.gov. Palladium-catalyzed pseudo-domino cyclizations, involving sequential allylic alkylation and Heck coupling, provide access to polycondensed pyrrolidone derivatives researchgate.net. Furthermore, palladium catalysis has been employed in stereoselective decarboxylative cycloadditions to construct complex spirocyclic pyrrolidinones bohrium.com.

Table 1: Transition-Metal Catalyzed Synthesis of Pyrrolinone and Pyrrolidine Derivatives

| Catalyst System | Substrate Type | Pyrrolinone/Pyrrolidine Type | Key Reaction | Yield Range | Reference(s) |

| Rhodium complexes | N-functionalized 2-pyrrolidinones, α-silyl α-diazoacetates | Pyrrolidinone-substituted (trialkylsilyloxy)acrylic esters | O-insertion/rearrangement | Moderate to high | rsc.org |

| Rhodium carbenoids (from diazo compounds) | Diazo compounds, 4-anilinoquinazolines | 3-alkoxy-4-pyrrolin-2-one derivatives | Annulation | Moderate to good | rsc.org |

| Zwitterionic Rhodium complex | α-Imino alkynes | 4-Carbaldehydepyrrolin-2-ones | Tandem cyclohydrocarbonylation/CO insertion | 67–82% | researchgate.net |

| Rhodium complexes | Unsaturated amines | Pyrrolidinones | Cyclization, Carbonylation | Not specified | acs.org |

| Gold(I) / Gold(III) catalysts | α-Amino-ynone derivatives | Pyrrolin-4-ones | Cyclization | High | nih.govacs.org |

| Gold(I) catalysts | 1-(N-Sulfonylazetidin-2-yl) ynones | N-Sulfonylpyrrolin-4-ones | Cyclization/Nucleophilic Substitution | Not specified | researchgate.net |

| Gold(I)-catalyzed | β-aminoynone | Pyrrolidinone heterocycles | Hydroamination | Not specified | beilstein-journals.org |

| Supported Gold catalysts | Carbohydrate biomass | Pyrrolidone derivatives | Reductive transformation | Not specified | nih.gov |

| Palladium(II) catalysts | Tethered protected amines | Pyrrolidine derivatives | Intramolecular nucleopalladation | High | acs.orgnih.govnih.gov |

| Palladium catalysts | Precursors for allylic alkylation and Heck coupling | Polycondensed pyrrolidone derivatives | Pseudo-domino cyclization (allylic alkylation/Heck coupling) | Not specified | researchgate.net |

| Palladium-catalysis | 2-methylidenetrimethylene carbonates, pyrrolidone enones | Spiro-pyrrolidine-2,3-diones | Stereoselective decarboxylative [4 + 2] cyclization | Not specified | bohrium.com |

Organocatalytic and Metal-Free Approaches

Metal-free strategies, particularly organocatalysis, offer sustainable and often more accessible routes to complex molecules.

N-heterocyclic carbene (NHC) catalyzed radical tandem cyclization/coupling reactions provide a metal-free pathway to highly functionalized 2-pyrrolidinone (B116388) derivatives, achieving yields up to 94% rsc.org. Organocatalytic methods utilizing chiral phosphoric acids have been developed for the enantioselective synthesis of functionalized pyrrolinones via aza-Friedel–Crafts reactions rsc.org. Metal-free photoredox catalysis, employing catalysts like Rose Bengal, enables the synthesis of pyrrolidinone derivatives through intramolecular radical cyclization under visible light irradiation rsc.orgresearchgate.netrsc.org. Other organocatalytic approaches include the use of bifunctional squaramide catalysts for asymmetric synthesis of pyrroloquinolines via cascade reactions researchgate.net, and the use of chiral Lewis acids or Brønsted acids for various cyclization processes rsc.orgbeilstein-journals.org. Metal-free protocols for the synthesis of substituted pyrroles have also been reported, often involving simple acid catalysts or phase-transfer catalysts rsc.orgresearchgate.net.

Table 2: Organocatalytic and Metal-Free Synthesis of Pyrrolinone and Related Derivatives

| Catalyst Type | Reaction Type | Pyrrolinone/Pyrrolidine Type | Key Feature | Yield Range | Reference(s) |

| N-heterocyclic carbene (NHC) | Radical tandem cyclization/coupling | 2-Pyrrolidinone derivatives | Metal-free | Up to 94% | rsc.org |

| Chiral phosphoric acid | Aza-Friedel–Crafts reaction | Functionalized pyrrolinones | Enantioselective | Good to excellent | rsc.org |

| Rose Bengal (Photoredox catalyst) | Intramolecular radical cyclization | Pyrrolidinone derivatives | Metal-free photoredox catalysis, visible light | Not specified | rsc.orgresearchgate.netrsc.org |

| Bifunctional squaramide catalyst | Formal [3+2] cycloaddition-lactamization cascade | Pyrrolo[3,2-c]quinolines | Organocatalytic, asymmetric | Good | researchgate.net |

| Simple acids (e.g., Acetic acid, PTSA) | Various cyclizations, condensation | Pyrroles, Pyrrolidinones | Metal-free | Variable | rsc.org |

| TBAB (Phase-transfer catalyst) | [3+2]-cycloaddition | Mono-fluorinated pyrrole (B145914) derivatives | Metal-free | Not specified | rsc.org |

| Organocatalysts (e.g., chiral phosphoric acid) | Cycloaddition reactions | 4-Pyrrolin-2-ones | Asymmetric, enantioselective | 72–95%, 87–99% ee | beilstein-journals.org |

| Organocatalysts | Michael addition of aldehydes to nitroolefins | Pyrrolidine-based structures | Enantioselective (up to 85% ee) | Not specified | beilstein-journals.org |

| Organocatalytic | Nucleophilic aromatic substitution | Spiro-pyrrolidone-3,3'-oxoindoles | Asymmetric, enantioselective (up to 92% ee) | Very high | capes.gov.brnih.gov |

Photoredox Catalysis in Pyrrolinone Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable method for generating reactive intermediates and driving complex transformations under mild conditions.

Photoredox catalysis has been successfully applied to the synthesis of pyrrolinone derivatives. For example, a visible-light-induced photoredox-catalyzed reaction using fac-Ir(ppy)3 has been developed for the synthesis of 3-sulfonylated pyrrolin-2-ones via a regioselective tandem sulfonylation cyclization of 1,5-dienes mdpi.com. Metal-free photoredox catalysis using visible light and catalysts like Rose Bengal facilitates intramolecular radical cyclization to form pyrrolidinone derivatives rsc.orgresearchgate.netrsc.org. Covalent-organic cages incorporating diketopyrrolopyrrole and porphyrin units have also been explored as photoredox catalysts for the synthesis of fused lactone-pyrrolidinone heterocycles in water indiascienceandtechnology.gov.in. Photoredox-neutral protocols involving iminyl radical-mediated cyclization have been developed for the synthesis of 1-pyrrolines frontiersin.org.

Table 3: Photoredox Catalysis in Pyrrolinone and Related Heterocycle Synthesis

| Photocatalyst | Reaction Type | Pyrrolinone/Pyrrolidine Type | Key Feature | Yield Range | Reference(s) |

| fac-Ir(ppy)3 | Tandem sulfonylation cyclization | 3-Sulfonylated Pyrrolin-2-ones | Visible light-induced | 57% | mdpi.com |

| Rose Bengal | Intramolecular radical cyclization | Pyrrolidinone derivatives | Metal-free photoredox catalysis, visible light | Not specified | rsc.orgresearchgate.netrsc.org |

| Diketopyrrolopyrrole-Porphyrin cages | C-H oxidation, fused lactone-pyrrolidinone heterocycles synthesis | Fused lactone-pyrrolidinone heterocycles | Photoredox catalyst, in water | Not specified | indiascienceandtechnology.gov.in |

| Photocatalysts (Ru(bpy)3(PF6)2 vs. fac-Ir(ppy)3) | Intermolecular [3+2] and [4+2] cyclization | 1-Pyrrolines, 1-tetralones | Photoredox-neutral, switchable C(sp3)–H functionalization | Not specified | frontiersin.org |

| Visible light-induced photocatalysis | Formal [3+2] cycloaddition | Pyrrole derivatives | Mild conditions, efficient access | Up to 94% | chim.it |

Asymmetric Synthesis for Chiral Pyrrolinone Derivatives

The development of enantioselective methods is crucial for accessing chiral pyrrolinone derivatives, which often exhibit distinct biological activities compared to their racemic counterparts.

Chiral Auxiliaries and Catalytic Asymmetric Reactions

Chiral catalysts and auxiliaries are central to achieving high enantioselectivity in the synthesis of pyrrolinone derivatives.

Palladium(II)-catalyzed intramolecular aminopalladation using ferrocenyloxazoline palladacycle (FOP) catalysts has enabled the enantioselective synthesis of vinyl-substituted 2-pyrrolidinones nih.gov. Chiral phosphoric acids have been employed in asymmetric aza-Friedel–Crafts reactions to synthesize functionalized pyrrolinones with high enantioselectivities (up to 99% ee) rsc.org. Organocatalytic approaches, such as those employing bifunctional squaramide catalysts or chiral phosphoric acids, have also yielded enantiomerically enriched pyrroloquinolines and pyrrolinones researchgate.netbeilstein-journals.org. Furthermore, catalytic asymmetric reactions using chiral auxiliaries or metal catalysts have been developed for various pyrrolidine derivatives, achieving enantiomeric excesses (ee) up to 99% acs.orgbohrium.combeilstein-journals.orgcapes.gov.brnih.govnih.govorganic-chemistry.orgacs.org.

Table 4: Catalytic Asymmetric Synthesis of Chiral Pyrrolinone and Pyrrolidine Derivatives

| Chiral Catalyst/System | Reaction Type | Pyrrolinone/Pyrrolidine Type | Enantioselectivity (ee %) | Yield Range | Reference(s) |

| Ferrocenyloxazoline palladacycles (FOP) | Intramolecular aminopalladation | Vinyl-substituted 2-pyrrolidinones | 89–99% | High | nih.gov |

| Chiral phosphoric acid | Aza-Friedel–Crafts reaction | Functionalized pyrrolinones | Up to 99% | Good to excellent | rsc.org |

| Bifunctional squaramide catalyst | Formal [3+2] cycloaddition-lactamization cascade | Pyrrolo[3,2-c]quinolines | Moderate | Good | researchgate.net |

| Chiral phosphoric acid | Asymmetric cycloaddition | 4-Pyrrolin-2-ones | 87–99% | 72–95% | beilstein-journals.org |

| Organocatalysts (e.g., cinchona alkaloid derivatives) | Nucleophilic aromatic substitution | Spiro-pyrrolidone-3,3'-oxoindoles | Up to 92% | Very high | capes.gov.brnih.gov |

| Organocatalysts | Michael addition of aldehydes to nitroolefins | Pyrrolidine-based structures | Up to 85% | Not specified | beilstein-journals.org |

| Palladium(II) catalysts | Intramolecular nucleopalladation | Pyrrolidine derivatives | High | High | acs.orgnih.govnih.gov |

| Rhodium catalysts with chiral ligands | Arylative cyclization | Pyrrolidines | Good | Not specified | organic-chemistry.org |

Stereoselective Cyclization and Rearrangement Processes

Stereoselective cyclization and rearrangement reactions are key strategies for building the chiral centers within pyrrolinone frameworks.

Gold(III) oxide catalysts can provide moderate to total stereocontrol during the cyclization of α-amino-ynone derivatives to pyrrolin-4-ones nih.govacs.org. Lewis acid-catalyzed reactions, such as those employing Et2AlCl, can achieve highly stereoselective group transfer radical cyclizations, forming pyrrolidinone derivatives with multiple contiguous stereocenters oup.com. Palladium-catalyzed reactions, including intramolecular nucleopalladation and stereoselective decarboxylative cycloadditions, are also effective for constructing chiral pyrrolidine and pyrrolidinone scaffolds with controlled stereochemistry acs.orgnih.govnih.govbohrium.com. Stereoselective cyclization and rearrangement processes, such as aza-Prins cyclization of N-acyliminium ions, have been developed to yield diastereoselective pyrroloisoindolone and pyridoisoindolone products researchgate.net. Photoredox catalysis also facilitates stereoselective radical cyclizations for pyrrolidinone synthesis rsc.org.

Table 5: Stereoselective Cyclization and Rearrangement Processes for Pyrrolinone and Pyrrolidine Synthesis

| Catalyst/Reagent | Reaction Type | Pyrrolinone/Pyrrolidine Type | Stereocontrol | Reference(s) |

| Gold(III) oxide | Cyclization of α-amino-ynone derivatives | Pyrrolin-4-ones | Moderate to total stereocontrol | nih.govacs.org |

| Et2AlCl | Group transfer radical cyclization | 3-(1-Hydroxyalkyl)pyrrolidinones | High diastereoselectivity | oup.com |

| Palladium(II) catalysts | Intramolecular nucleopalladation | Pyrrolidine derivatives | Enantio- and diastereoselective | acs.orgnih.govnih.gov |

| Palladium-catalysis | Stereoselective decarboxylative [4 + 2] cyclization | Spiro-pyrrolidine-2,3-diones | Stereoselective | bohrium.com |

| Triflic acid treatment | Aza-Prins cyclization of endocyclic N-acyliminium ions | Pyrroloisoindolone, Pyridoisoindolone | Highly diastereoselective | researchgate.net |

| Photoredox catalysis (e.g., Rose Bengal) | Intramolecular radical cyclization | Pyrrolidinone derivatives | Stereoselective | rsc.org |

Compound List

1H-Pyrrol-3(2H)-one

Pyrrolidinone derivatives

Pyrrolin-2-ones

Pyrrolin-4-ones

2-Pyrrolidinones

Pyrrolizidin-3-ones

Pyrroloisoindolone

Pyridoisoindolone

Pyrrolidine derivatives

Pyrroles

Pyrrolidines

Pyrrolines

Vigabatrin

Pyrrolidine-2,3-diones

Spiro-pyrrolidone-3,3'-oxoindoles

Fused lactone-pyrrolidinone heterocycles

3-Alkoxy-4-pyrrolin-2-one derivatives

4-Carbaldehydepyrrolin-2-ones

N-Sulfonylpyrrolin-4-ones

3-Sulfonylated Pyrrolin-2-ones

1-Pyrrolines

Reactivity Profiles and Mechanistic Investigations of 1h Pyrrol 3 2h One

Cycloaddition Reactions Involving the Pyrrolinone System

The pyrrolinone core can participate in and be formed via cycloaddition reactions, offering efficient pathways to construct complex molecular architectures.

[3+2] Cycloadditions

A significant synthetic route to 1H-pyrrol-3(2H)-ones involves base-mediated multicomponent [3+2] cycloaddition reactions. These reactions typically employ readily available amino acid esters, aldehydes, and terminal alkynes. The mechanistic pathway, as elucidated through intermediate isolation and detailed studies, begins with imine formation between the aldehyde and the amino acid ester. This is followed by the nucleophilic addition of the alkyne to form a propargylamine (B41283) precursor. Subsequent base-mediated conversion leads to a 1-azadiene intermediate, which undergoes in situ ketene (B1206846) formation. This generated ketene then participates in a [3+2] cycloaddition, ultimately yielding the 1H-pyrrol-3(2H)-one product researchgate.netrsc.org.

Table 1: Examples of [3+2] Cycloaddition Synthesis of 1H-Pyrrol-3(2H)-ones

| Starting Materials (Amino Acid Ester, Aldehyde, Alkyne) | Catalyst/Base | Solvent | Yield | Product Type | Citation |

| Glycine ester, Benzaldehyde, Phenylacetylene | Base (e.g., KOBut) | DMSO | Moderate to Good | This compound derivatives | researchgate.netrsc.org |

| Various amino acid esters, aldehydes, and alkynes | Base | Various | Moderate to Good | Substituted 1H-pyrrol-3(2H)-ones | researchgate.netrsc.org |

Diels-Alder and Retro-Diels-Alder Reactions

The this compound skeleton can be accessed through retro-Diels-Alder reactions. Specifically, the thermal retro-Diels-Alder fragmentation of certain [4+2] cycloadducts, such as those derived from indolizinones and dimethyl acetylenedicarboxylate (B1228247) (DMAD), yields this compound structures researchgate.net. The Diels-Alder reaction itself is a concerted [4+2] cycloaddition, involving the overlap of molecular orbitals between a conjugated diene and a dienophile, forming two new sigma bonds and a six-membered ring wikipedia.orgwikipedia.org. The retro-Diels-Alder reaction is the microscopic reverse of this process and can be driven by heat, often leading to the regeneration of the diene and dienophile, or in some cases, to different aromatic products with the extrusion of small molecules wikipedia.orgmasterorganicchemistry.comru.nl. The regioselectivity and stereochemistry of Diels-Alder reactions are influenced by electronic and steric factors of the substituents on the diene and dienophile wikipedia.orglu.seacs.org.

Nucleophilic and Electrophilic Transformations

The presence of a ketone group at the 3-position and the electron-rich nature of the pyrrole (B145914) ring render this compound susceptible to both nucleophilic and electrophilic attacks. The ketone carbonyl carbon is electrophilic and can undergo nucleophilic addition, particularly under base or acid catalysis libretexts.org. In solution, 1H-pyrrol-3(2H)-ones can exhibit keto-enol tautomerism, with the equilibrium influenced by solvent polarity and substituent effects researchgate.net. For instance, 2-unsubstituted analogs may favor the enol form in polar solvents, while 2-monosubstituted derivatives often prefer the keto form due to stabilization researchgate.net. Electrophilic substitution can occur on the pyrrole ring, with reagents like methoxymethylene Meldrum's acid acting as C-electrophiles wikipedia.org.

Oxidation and Reduction Chemistry

1H-Pyrrol-3(2H)-ones exhibit distinct behavior under oxidative conditions. Air oxidation of 2-substituted 1H-pyrrol-3(2H)-ones can lead to the formation of 2-hydroxy derivatives, which may exist in equilibrium with open-chain acyl enaminones, depending on the solvent researchgate.netrsc.org. Irradiation in the presence of radical initiators, such as di-t-butyl peroxide, can generate persistent pyrrolone dimer radicals, rationalized by a mechanism involving a key capto-dative radical intermediate researchgate.netrsc.org. The oxidation of pyrrole itself by hydroxyl radicals has been shown to produce 2-hydroxy-1H-pyrrol-3(2H)-one and 3-hydroxy-1H-pyrrol-2(3H)-one sci-hub.se. Reduction chemistry of the pyrrolinone system, particularly of the ketone functionality, can lead to pyrrolidinols, preserving the chiral center if present nih.gov.

Table 2: Oxidation Reactions of 1H-Pyrrol-3(2H)-ones

| Substrate (Example) | Oxidizing Agent | Conditions | Product (Example) | Yield | Citation |

| 2-Substituted this compound | Air | Ambient | 2-Hydroxy derivative | N/A | researchgate.netrsc.org |

| 2-Unsubstituted this compound | Di-t-butyl peroxide | Irradiation | Pyrrolone dimer radical | N/A | researchgate.netrsc.org |

| Pyrrole | Hydroxyl radical (OH•) | Atmospheric conditions | 2-hydroxy-1H-pyrrol-3(2H)-one | N/A | sci-hub.se |

Intramolecular Rearrangements and Ring Transformations

Intramolecular rearrangements play a crucial role in both the synthesis and transformation of 1H-pyrrol-3(2H)-ones. The benzilic acid rearrangement is a prominent example, converting α-diketones (or related precursors like 2,3-diketoesters) into α-hydroxy carboxylic acids or their derivatives under basic conditions mychemblog.comwikipedia.org. This reaction involves nucleophilic attack by a base on one carbonyl, followed by migration of an alkyl or aryl group to the adjacent carbonyl, ultimately forming a salt of an α-hydroxy acid mychemblog.comwikipedia.org. This rearrangement is particularly important in the asymmetric synthesis of 1H-pyrrol-3(2H)-ones, often following an aldol (B89426) condensation step with 2,3-diketoesters researchgate.netnih.govmychemblog.comdntb.gov.uarsc.org. The mechanism typically involves a base-catalyzed nucleophilic addition to one carbonyl, migration of a substituent, and subsequent cyclization and proton transfer to form the pyrrolinone ring nih.govmychemblog.comwikipedia.org. Other ring transformations, such as those involving ring opening and recyclization of intermediates like azirines or pyridones, can also lead to pyrrolinone structures mdpi.comscispace.com.

Table 3: Benzilic Acid Rearrangement in this compound Synthesis

| Starting Material (2,3-Diketoester Derivative) | Catalyst (e.g., L-Proline) | Reagent (e.g., TFA) | Conditions | Yield | Enantiomeric Excess (ee) | Product Type | Citation |

| Benzyl 2,2-dihydroxy-3-oxobutanoate hydrate | L-Proline | TFA | 65 °C, 24 h | Up to 87% | 99% | This compound | nih.gov |

| Various 2,3-diketoesters | L-Proline | TFA | 65 °C, 24 h | Moderate to Good | 99% | This compound | nih.gov |

Detailed Mechanistic Elucidation of Key Reactions

The understanding of this compound reactivity is deeply rooted in detailed mechanistic studies of its formation and transformation.

[3+2] Cycloaddition Mechanism: The formation of 1H-pyrrol-3(2H)-ones via a three-component reaction involving amino acid esters, aldehydes, and alkynes proceeds through a sequence of imine formation, nucleophilic addition of the alkyne, propargylamine formation, conversion to a 1-azadiene, followed by ketene generation and the final [3+2] cycloaddition researchgate.netrsc.org. This pathway highlights the power of multicomponent reactions in assembling complex heterocycles efficiently.

Benzilic Acid Rearrangement Mechanism: The core of this rearrangement involves a base-catalyzed nucleophilic attack on one carbonyl of a 1,2-diketone system. This is followed by a 1,2-migration of an alkyl or aryl group to the adjacent carbonyl, leading to the formation of an α-hydroxy carboxylate intermediate. The mechanism can be viewed as an intramolecular redox process where one carbon center is oxidized and the other is reduced mychemblog.comwikipedia.orgyoutube.com. In the synthesis of pyrrolinones, this rearrangement is often coupled with an initial aldol condensation, with specific catalysts like L-proline guiding the stereochemical outcome nih.gov.

Oxidation Mechanisms: The oxidation of pyrrolinones can involve radical pathways. For instance, the formation of pyrrolone dimer radicals is proposed to proceed via a capto-dative radical intermediate, which then dimerizes rsc.org. Studies on pyrrole oxidation by OH radicals reveal complex reaction networks involving H-abstraction and OH-addition, leading to various hydroxylated products sci-hub.se.

Diels-Alder/Retro-Diels-Alder Mechanisms: These are pericyclic reactions, characterized by a concerted, single-step process involving the cyclic movement of electrons wikipedia.orgwikipedia.org. The reversibility of the Diels-Alder reaction, known as the retro-Diels-Alder reaction, is thermodynamically favored at higher temperatures and can be utilized to release strained or aromatic products wikipedia.orgmasterorganicchemistry.comru.nl.

Other Transformations: Mechanistic investigations into reactions like the Rh(II)-catalyzed ring expansion of 2H-azirines reveal pathways involving the formation of 2-azabuta-1,3-diene intermediates, which can isomerize or cyclize to form pyrrolinones, with temperature often dictating the product selectivity mdpi.comresearchgate.net.

Compound List:

this compound

Pyrrole

1H-Pyrrol-2(3H)-one

1H-Pyrrole-3-acetonitrile

Identification of Intermediates and Transition States

The structural and mechanistic understanding of this compound transformations often relies on the identification and characterization of transient intermediates and transition states. Spectroscopic techniques, particularly NMR and X-ray crystallography, play a pivotal role in this regard.

In the solid state, X-ray crystallography has confirmed that this compound predominantly exists in its keto tautomeric form rsc.org. In solution, however, a keto-enol tautomeric equilibrium is established, the position of which is influenced by solvent polarity, hydrogen bonding capabilities of the solvent, and the electronic and steric nature of substituents on the pyrrolone ring rsc.org. For instance, the 1-t-butyl derivative has shown characteristic NMR signals, including a proton at the C2 position (δH 3.70), a carbonyl carbon at C3 (δC 199.76), and a proton at C5 (δH 7.93) . Other derivatives, such as 4-acetyl-3-hydroxy-3-pyrroline-2-ones, exhibit distinct NMR signals in DMSO-d₆, with aromatic protons appearing between 6.97–7.59 ppm and a singlet for the C5 proton at approximately 6.00–6.06 ppm. Their ¹³C NMR spectra typically show broad peaks around 30 ppm and 191 ppm, indicative of the carbonyl group beilstein-journals.org.

Mechanistic investigations have identified various intermediates and transition states depending on the reaction conditions. For example, in certain cyclization reactions, intermediates such as methyleneketene are proposed to form, followed by hydrogen transfer and cyclization rsc.org. In other contexts, reactions can proceed via imine intermediates, iminium species, and propargylamine precursors beilstein-journals.orgresearchgate.netresearchgate.netresearchgate.net. During acid-catalyzed rearrangements, 2,3-dihydroxy-3,4-dihydropyrrole and 2-hydroxy-2H-pyrrole intermediates have been implicated, with the latter undergoing further sigmatropic shifts and prototropic isomerization researchgate.net. Protonation of 1H-pyrrol-3(2H)-ones can lead to stable cations, considered as Wheland intermediates for the protonation of 3-hydroxypyrrols rsc.org. Computational studies, often employing Density Functional Theory (DFT), are instrumental in mapping reaction pathways, identifying transition states, and determining the energetic favorability of different mechanistic routes beilstein-journals.orgresearchgate.netscilit.comsci-hub.seresearchgate.netacs.orgnih.govacs.org. These calculations can reveal kinetic selectivity and the energy barriers (ΔG#) associated with specific steps beilstein-journals.orgscilit.com.

Advanced Spectroscopic and Computational Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure and dynamics of organic molecules. For 1H-Pyrrol-3(2H)-one, NMR studies have been instrumental in confirming its structural integrity and investigating its solution-phase behavior.

Application of 1D NMR (¹H, ¹³C) for Structural Analysis

One-dimensional (1D) NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the number, type, and connectivity of hydrogen and carbon atoms within the molecule. ¹H NMR spectra of this compound typically reveal distinct signals corresponding to the different proton environments. For instance, the methylene (B1212753) protons adjacent to the nitrogen and carbonyl groups, as well as the olefinic proton, exhibit characteristic chemical shifts and coupling patterns that are diagnostic of the pyrrolinone ring system. Similarly, ¹³C NMR spectra offer insights into the carbon skeleton, with signals for the carbonyl carbon, olefinic carbons, and methylene carbons appearing at expected chemical shift ranges, aiding in the confirmation of the proposed structure. Detailed analysis of these spectra allows for the assignment of each signal to a specific atom in the molecule, thereby confirming its structure.

Utility of 2D NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are employed to establish detailed connectivity and spatial relationships between nuclei, providing more robust structural assignments. Correlation SpectroscopY (COSY) experiments reveal proton-proton couplings, mapping out the spin systems within the molecule and confirming adjacent protons. Heteronuclear Multiple Quantum Correlation (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are vital for establishing carbon-proton connectivity. HMQC directly correlates protons with the carbons to which they are directly attached, while HMBC provides correlations between protons and carbons separated by two or three bonds, crucial for linking different parts of the molecule, especially across quaternary carbons or heteroatoms. Nuclear Overhauser Effect SpectroscopY (NOESY) can be used to identify through-space proximity between protons, which is valuable for confirming stereochemistry or identifying conformational preferences, although its application might be more context-dependent for this specific molecule.

NMR Studies of Solution-Phase Tautomeric Equilibria

This compound is known to exist in equilibrium with its tautomeric forms, particularly involving the enol tautomer. NMR spectroscopy is a powerful tool for investigating these solution-phase tautomeric equilibria. By analyzing the chemical shifts and signal intensities of the protons and carbons in different tautomeric forms, researchers can determine the predominant tautomer under specific conditions (e.g., solvent, temperature) and quantify the equilibrium constants. For example, the presence of signals attributable to both the keto and enol forms, or the observation of averaged signals due to rapid exchange, can be indicative of tautomerism. Studies have utilized variable-temperature NMR to probe the kinetics and thermodynamics of these interconversions.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass Spectrometry (MS) is indispensable for confirming the molecular weight and providing information about the fragmentation patterns of a compound, which can further support its structural identification. For this compound, MS techniques typically yield a molecular ion peak corresponding to its exact mass, confirming its elemental composition. Fragmentation patterns observed in techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) can provide clues about the stability of different parts of the molecule and the characteristic losses of functional groups or fragments upon ionization. These fragmentation pathways can be compared with predicted patterns based on the proposed structure, thereby reinforcing the molecular assignment.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. Notably, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration is a key feature, typically appearing in the region of 1650-1750 cm⁻¹. Other significant bands would include those associated with N-H stretching (around 3100-3500 cm⁻¹), C-H stretching (around 2800-3100 cm⁻¹), and C=C stretching within the pyrrole (B145914) ring. Raman spectroscopy complements IR by detecting vibrations that are active in Raman scattering, often providing different selection rules and insights into symmetric vibrations. The combination of IR and Raman data allows for a comprehensive vibrational fingerprint of the molecule, aiding in its identification and structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

Compound Name Table:

| Common Name | IUPAC Name |

| This compound | This compound |

Strategic Applications of 1h Pyrrol 3 2h One in Complex Chemical Synthesis

As a Key Building Block for Heterocyclic Scaffolds

The inherent reactivity of the 1H-Pyrrol-3(2H)-one core allows for its elaboration into a multitude of heterocyclic systems. Multicomponent reactions (MCRs) and cycloaddition strategies are particularly prominent in leveraging this scaffold for the rapid generation of molecular diversity.

One of the most powerful applications of this compound is in [3+2] cycloaddition reactions. For instance, a one-pot, three-component, base-mediated [3+2] cycloaddition reaction utilizing amino acid esters, aldehydes, and terminal alkynes provides a direct route to substituted exocyclic 1H-pyrrol-3(2H)-ones. This process proceeds through the formation of a propargylamine (B41283) precursor, which then undergoes a base-mediated conversion to a 1-azadiene, followed by an in situ ketene (B1206846) formation and subsequent cycloaddition. nih.govnycu.edu.tw

Furthermore, the this compound framework is instrumental in the synthesis of various biologically active molecules. The scaffold's ability to be readily functionalized makes it a valuable starting point for generating libraries of compounds for drug discovery. For example, derivatives of this compound have been explored for their potential as anticancer, antimicrobial, and neuroprotective agents. smolecule.com

The versatility of this building block is further demonstrated in its use in domino reactions. A microwave-assisted aminocatalyzed [3+2] annulation between α-iminonitriles and succinaldehyde leads to the formation of pyrrole-3-methanols, showcasing a rapid and efficient method for constructing polysubstituted pyrroles. nih.gov

| Reaction Type | Reactants | Product | Reference |

| [3+2] Cycloaddition | Amino acid esters, Aldehydes, Terminal alkynes | Substituted exocyclic 1H-pyrrol-3(2H)-ones | nih.govnycu.edu.tw |

| [3+2] Annulation | α-Iminonitriles, Succinaldehyde | Pyrrole-3-methanols | nih.gov |

Integration into the Synthesis of Polycyclic and Fused Ring Systems

The this compound scaffold serves as an excellent platform for the construction of more complex polycyclic and fused ring systems through various annulation and cycloaddition strategies. These intricate structures are often found in natural products and pharmaceutically active compounds.

A notable application is the synthesis of spirocyclic systems. For example, the multicomponent 1,3-dipolar cycloaddition reaction can be employed to create spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} frameworks. nycu.edu.tw This highlights the ability of the pyrrolone core to participate in reactions that generate multiple stereocenters and complex three-dimensional structures.

Furthermore, derivatives of this compound are utilized in the synthesis of fused heterocyclic systems such as pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e] nih.govresearchgate.netdiazepines. These fused systems are often designed as inhibitors of key biological targets like EGFR and CDK2, demonstrating the importance of the pyrrole (B145914) scaffold in medicinal chemistry. nih.gov The synthesis of these fused rings can be achieved through domino C-N coupling and hydroamination reactions of appropriately substituted pyrrole precursors. researchgate.net

Palladium-catalyzed oxidative annulation of pyrrolylalkyl-1H-azoles represents another elegant strategy to access polyheterocyclic arenes, where the pyrrole ring is fused to other heterocyclic systems. nih.gov

| Fused/Polycyclic System | Synthetic Strategy | Key Features | Reference |

| Spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} | Multicomponent 1,3-dipolar cycloaddition | Formation of complex spirocyclic framework | nycu.edu.tw |

| Pyrrolo[3,2-d]pyrimidines | Domino C-N coupling/hydroamination | Access to biologically relevant fused systems | nih.govresearchgate.net |

| Polyheterocyclic Arenes | Palladium-catalyzed oxidative annulation | Fusion of pyrrole to other heterocycles | nih.gov |

Role in the Chemical Synthesis of Structurally Complex Molecules

The strategic incorporation of the this compound unit has been pivotal in the total synthesis of several structurally complex natural products and other intricate organic molecules. Its ability to serve as a versatile and readily modifiable building block makes it an attractive starting point for lengthy and complex synthetic sequences.

A significant example is the use of the this compound skeleton in the synthesis of Discoipyrrole C, a natural product that has shown promise as a lead compound against lung cancer. The formation of the core pyrrolone structure in this synthesis was achieved through a retro-Diels-Alder reaction of a [4+2] cycloadduct. acs.org

The development of asymmetric synthetic routes to chiral 1H-pyrrol-3(2H)-ones has further expanded their utility in the synthesis of complex molecules. An efficient two-step protocol for the asymmetric synthesis of this compound derivatives with high enantiomeric excess has been developed, starting from 2,3-diketoesters. This method combines an L-proline catalyzed aldol (B89426) reaction with a benzilic acid rearrangement. nih.gov

Domino reactions involving pyrrole derivatives also play a crucial role in constructing complex molecular architectures. For instance, a domino Diels-Alder reaction of 3-(indol-3-yl)maleimides and in situ-generated indole-chalcones with dienophilic chalcones provides a highly efficient route to polyfunctionalized carbazole derivatives. rsc.orgresearchgate.net

| Complex Molecule | Key Synthetic Strategy | Role of this compound | Reference |

| Discoipyrrole C | Retro-Diels-Alder reaction | Formation of the core pyrrolone skeleton | acs.org |

| Chiral 1H-pyrrol-3(2H)-ones | Asymmetric aldol reaction/benzilic acid rearrangement | Enantioselective synthesis of the core scaffold | nih.gov |

| Polyfunctionalized Carbazoles | Domino Diels-Alder reaction | In situ generation and reaction of a pyrrole derivative | rsc.orgresearchgate.net |

Precursors for the Development of Novel Synthetic Reagents and Ligands

Beyond its role as a structural component of target molecules, the this compound scaffold and its derivatives are increasingly being explored as precursors for the development of novel synthetic reagents and ligands for catalysis. The functional handles and the defined geometry of the pyrrolone ring make it an attractive platform for designing molecules that can coordinate to metal centers and influence their catalytic activity.

Pyrrole-based pincer ligands, for example, have been synthesized and used to create iron complexes that are active in various catalytic transformations. These complexes have shown utility in alkyne dimerization, alkyne hydrosilylation, and carbonyl hydrosilylation. smolecule.com The pyrrole nitrogen and adjacent functionalities can be tailored to create a tridentate coordination environment around the metal center, thereby stabilizing catalytically active species.

The coordination chemistry of pyrrole derivatives with various transition metals has been investigated, leading to the development of new catalysts. For instance, zinc complexes with tridentate pyridyl-pyrrole ligands have been synthesized and utilized as catalysts for the fixation of CO2 into cyclic carbonates. acs.org Similarly, new pyrrole-based ligands have been designed for first-row transition metal complexes with potential applications in water oxidation catalysis.

The functionalization of the this compound core allows for the introduction of various donor atoms and chiral elements, paving the way for the design of a wide range of ligands for asymmetric catalysis and other advanced applications in materials science.

| Reagent/Ligand Type | Metal Complex | Catalytic Application | Reference |

| Pincer Ligand | Iron | Alkyne dimerization, Hydrosilylation | smolecule.com |

| Pyridyl-Pyrrole Ligand | Zinc | CO2 fixation | acs.org |

| Tridentate Pyrrole-based Ligand | Copper(II), Nickel(II) | Potential for water oxidation catalysis |

Emerging Research Frontiers and Future Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes to 1H-pyrrol-3(2H)-one and its derivatives is a primary focus of current research. Modern synthetic strategies are increasingly geared towards sustainability, emphasizing atom economy, reduced waste, and the use of greener reagents and reaction conditions.

A significant advancement in this area is the utilization of multicomponent reactions (MCRs) . These reactions, in which three or more reactants combine in a single synthetic operation to form a complex product, offer considerable advantages in terms of efficiency and molecular diversity. nycu.edu.twresearchgate.net One notable example is the one-pot, three-component, base-mediated [3+2] cycloaddition reaction for the synthesis of 1H-pyrrol-3(2H)-ones from readily available amino acid esters, aldehydes, and terminal alkynes. nycu.edu.twresearchgate.net This approach allows for the rapid generation of a library of substituted pyrrolinones.

Green chemistry principles are also being integrated into the synthesis of these compounds. This includes the use of eco-friendly solvents, such as ethanol, and green additives like citric acid. researchgate.net Ultrasound-promoted synthesis has emerged as a promising technique, offering benefits such as clean reaction profiles, easy work-up procedures, excellent yields, and significantly reduced reaction times. researchgate.net Furthermore, solvent-free reaction conditions are being explored to minimize environmental impact. nih.gov

The following table summarizes some of the novel and sustainable methodologies being explored:

| Methodology | Key Features | Starting Materials | References |

| Multicomponent [3+2] Cycloaddition | One-pot, high efficiency, molecular diversity | Amino acid esters, aldehydes, terminal alkynes | nycu.edu.twresearchgate.net |

| Ultrasound-Promoted Synthesis | Green solvent, green additive, short reaction times, high yields | Aniline, aldehyde, diethyl acetylenedicarboxylate (B1228247) | researchgate.net |

| Solvent-Free Synthesis | Environmentally benign, reduced waste | L-tryptophan, 1,3-dicarbonyl compounds | nih.gov |

These innovative synthetic strategies are not only making the production of 1H-pyrrol-3(2H)-ones more sustainable but are also expanding the accessible chemical space for drug discovery.

Deepening Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms underlying the formation of 1H-pyrrol-3(2H)-ones is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. Detailed mechanistic studies, often involving the isolation and characterization of reaction intermediates, provide valuable insights into the intricate pathways of these complex reactions.

Recent research has shed light on the mechanism of the base-mediated [3+2] cycloaddition reaction. nycu.edu.twresearchgate.net The proposed pathway involves several key steps:

Imine Formation: The reaction initiates with the formation of an imine from the amino acid ester and the aldehyde.

Nucleophilic Addition: The terminal alkyne then undergoes a nucleophilic addition to the imine, forming a propargylamine (B41283) precursor.

Isomerization to 1-Azadiene: The propargylamine precursor undergoes a base-mediated conversion into a reactive 1-azadiene intermediate.

In Situ Ketene (B1206846) Formation and [3+2] Cycloaddition: This is followed by the in situ formation of a ketene, which then participates in a [3+2] cycloaddition with the 1-azadiene to yield the final this compound product. nycu.edu.twresearchgate.net

The isolation and characterization of the propargylamine intermediate have provided strong evidence for this proposed mechanism. nycu.edu.twresearchgate.net Understanding such mechanistic details allows chemists to rationally control the stereochemistry and regioselectivity of the reaction, leading to the synthesis of specific, desired isomers.

Development of Advanced Computational Models for Predictive Design

Computational chemistry has become an indispensable tool in modern drug discovery and development. Advanced computational models, particularly those based on Density Functional Theory (DFT) , are being increasingly employed to predict the properties and reactivity of molecules, thereby guiding the design of novel this compound derivatives with desired biological activities. nih.govmdpi.com

DFT calculations can be used to:

Elucidate Reaction Mechanisms: By modeling the energy profiles of different reaction pathways, DFT studies can help to identify the most favorable mechanistic routes and predict the structures of transition states and intermediates. nih.govacs.org This complements experimental findings and provides a deeper understanding of the reaction dynamics.

Predict Molecular Properties: Computational models can predict various physicochemical and pharmacokinetic properties of novel this compound analogs, such as their solubility, stability, and potential for oral bioavailability. nih.gov This in silico screening allows for the prioritization of candidate molecules for synthesis and biological evaluation, saving time and resources.

Guide Drug Design: By simulating the interaction of this compound derivatives with their biological targets, such as enzymes or receptors, computational docking studies can help in the design of more potent and selective inhibitors. ijpsonline.com

The integration of computational modeling with synthetic chemistry is facilitating a more rational and efficient approach to the design and discovery of new therapeutic agents based on the this compound scaffold.

Expansion of Synthetic Utility and Chemical Diversity

The this compound core is a versatile synthetic building block that can be further functionalized to generate a wide array of structurally diverse derivatives. nih.govfrontierspecialtychemicals.comlifechemicals.com The expansion of its synthetic utility is a key area of ongoing research, with the goal of accessing novel chemical entities with unique biological profiles.

The multicomponent reactions used to synthesize the this compound ring system inherently allow for the introduction of multiple points of diversity. By varying the starting materials (amino acids, aldehydes, and alkynes), a vast library of analogs with different substituents at various positions of the pyrrolinone ring can be readily prepared. nycu.edu.twresearchgate.net

Furthermore, the functional groups present on the this compound scaffold can be subjected to a variety of chemical transformations to introduce additional complexity and diversity. For example, the exocyclic double bond often present in these molecules can be a handle for further reactions. nycu.edu.twresearchgate.net This versatility makes the this compound a valuable platform for the development of new therapeutic agents targeting a range of diseases. alliedacademies.org The ability to systematically modify the structure of this scaffold is crucial for establishing structure-activity relationships (SAR) and optimizing the pharmacological properties of lead compounds.

Q & A

Q. What synthetic methodologies enable enantioselective preparation of 1H-pyrrol-3(2H)-ones?

A two-step protocol combines L-proline-catalyzed asymmetric aldol condensation of 2,3-diketoesters with a benzilic acid rearrangement . The aldol step achieves moderate yields (61–73%) but excellent enantiomeric excess (99% ee) for major stereoisomers, while the rearrangement step retains stereochemistry and enhances yields (up to 87%) . Key substrates include aromatic aldehydes and cyclic ketones (e.g., cyclohexanone), with L-proline identified as the optimal catalyst for stereocontrol .

Q. How are 1H-pyrrol-3(2H)-ones characterized structurally?

X-ray crystallography (e.g., CCDC 1417169 and 1417170) confirms the keto tautomer in the solid state, while ¹H/¹³C NMR identifies solution-phase tautomerism influenced by solvent polarity and substituents. For example, the 1-t-butyl derivative shows distinct signals: δH 3.70 (C2-H), δC 199.76 (C3=O), and δH 7.93 (C5-H) .

Q. What reaction parameters optimize enantioselectivity in aldol condensation?

Optimal conditions include 20 mol% L-proline , room temperature , and hydrated 2,3-diketoesters . Reducing temperature or using anhydrous substrates lowers stereoselectivity. Aromatic substituents (e.g., electron-withdrawing groups) improve diastereomeric ratios (up to 89:11) compared to alkyl groups .

Advanced Research Questions

Q. How do electronic and steric effects of substituents impact stereochemical outcomes?

Electron-withdrawing groups on aromatic aldehydes (e.g., NO₂, CN) enhance aldol reaction rates and stereoselectivity by stabilizing transition states. Conversely, bulky alkyl groups (e.g., benzyl vs. methyl) on diketones reduce rearrangement yields (73% vs. 84%) due to steric hindrance . Contradictions arise when comparing aryl vs. alkyl substituents: aryl groups improve aldol selectivity but complicate rearrangement scalability .

Q. What mechanistic insights explain retention of enantiomeric excess during benzilic acid rearrangement?

The rearrangement proceeds via a concerted [1,2]-shift without racemization, as confirmed by retained 99% ee in products. Trifluoroacetic acid (20 mol%) promotes proton transfer while preserving the chiral center at C2 . Computational studies suggest hydrogen bonding between the catalyst and intermediate stabilizes the transition state .

Q. How can scalability challenges in large-scale synthesis be addressed?

At 10 mmol scale , the aldol step achieves 61% yield (major isomer) and 74:26 dr. Column chromatography separation of diastereomers followed by rearrangement yields 82–84% of 1H-pyrrol-3(2H)-ones with retained ee. Solvent choice (e.g., DCM) and catalyst recycling are critical for reproducibility .

Q. What role do 1H-pyrrol-3(2H)-ones play in natural product synthesis?

These scaffolds are key subunits in bioactive molecules (e.g., pyrroloindole alkaloids) and serve as precursors for tetrasubstituted stereocenters . Their synthetic flexibility enables diversification into libraries for drug discovery, particularly targeting enzyme inhibition (e.g., kinases) .

Q. How to resolve contradictions in stereochemical data across studies?

Discrepancies in diastereomeric ratios (e.g., 74:26 vs. 89:11) arise from substrate-specific effects (e.g., aryl vs. alkyl groups). Systematic kinetic and thermodynamic analysis (e.g., variable-temperature NMR) can distinguish between kinetic control in aldol steps and thermodynamic equilibration during rearrangement .

Methodological Tables

Q. Table 1. Representative Aldol Condensation Conditions

| Entry | Substrate (R) | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | Methyl | L-proline | 68 | 99 |

| 2 | Benzyl | L-proline | 73 | 99 |

| 3 | Aryl (NO₂) | L-proline | 87 | 99 |

| Data from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.